molecular formula C8H7N3O3 B11905387 methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1207176-21-3

methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11905387
CAS No.: 1207176-21-3
M. Wt: 193.16 g/mol
InChI Key: NDGDEDNPYUBXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for iodination, sodium methoxide for cyclization, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and apoptosis . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable scaffold for developing targeted therapies .

Biological Activity

Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-d]pyrimidine class, which is characterized by a fused pyrrole and pyrimidine ring system. Its structure can be represented as follows:

Methyl 4 hydroxy 7H pyrrolo 2 3 d pyrimidine 6 carboxylate\text{Methyl 4 hydroxy 7H pyrrolo 2 3 d pyrimidine 6 carboxylate}

This structure is crucial for its interaction with biological targets, particularly protein kinases.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine, including this compound, exhibit significant inhibitory activity against cyclin-dependent kinases (CDK) such as CDK4 and CDK6. These kinases play a vital role in cell cycle regulation and are often implicated in cancer progression.

A study demonstrated that compounds with modifications at positions 2, 6, and 7 of the pyrrolo[2,3-d]pyrimidine structure showed enhanced selectivity and potency against CDK4/6 compared to traditional inhibitors like ribociclib . Specifically, the presence of a hydroxyl group at position 4 may enhance binding affinity through hydrogen bonding interactions.

PAK4 Inhibition

Another area of interest is the inhibition of p21-activated kinase 4 (PAK4). Compounds derived from this scaffold have been shown to inhibit PAK4 significantly, which is involved in various signaling pathways related to tumor progression. For instance, one derivative exhibited an IC50 value of 2.7 nM against PAK4 and demonstrated potent anti-tumor activity in MV4-11 cells . This suggests that this compound may also serve as a lead compound for developing PAK4-targeted therapies.

Antitumor Activity

The antitumor efficacy of this compound has been evaluated in several studies. Notably:

  • In Vitro Studies : Various derivatives have shown promising results in inhibiting the proliferation of pancreatic cancer cell lines such as MIA PaCa-2. The most potent compounds displayed IC50 values significantly lower than those of established chemotherapeutics .
  • Mechanistic Insights : Flow cytometry analyses revealed that certain derivatives could induce apoptosis in cancer cells by arresting them at the G0/G1 phase of the cell cycle .

Table: Summary of Biological Activities

CompoundTarget KinaseIC50 (nM)Cell LineEffect
Compound 5nPAK42.7MV4-11Induces apoptosis
Methyl derivativeCDK9<10MIA PaCa-2Anti-proliferative
Compound 23CDK9<10Multiple linesStrong anti-cancer activity

Properties

CAS No.

1207176-21-3

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)5-2-4-6(11-5)9-3-10-7(4)12/h2-3H,1H3,(H2,9,10,11,12)

InChI Key

NDGDEDNPYUBXSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=CNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.